![molecular formula C10H14S5 B1437297 5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione CAS No. 202126-51-0](/img/structure/B1437297.png)

5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione

Descripción general

Descripción

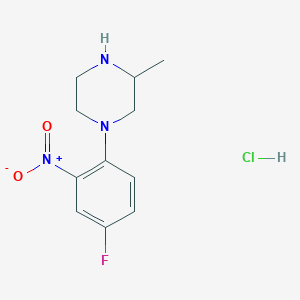

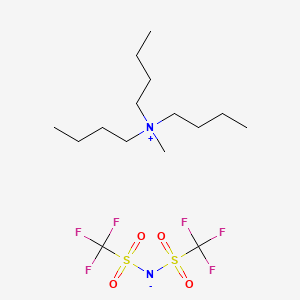

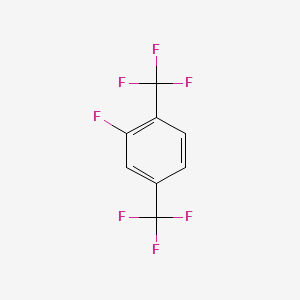

5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione is a chemical compound with the molecular formula C10H14S5 . It is a solid at 20 degrees Celsius . The compound contains a total of 30 bonds, including 16 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 carbonate (-thio) derivative, and 2 sulfides .

Molecular Structure Analysis

The molecular structure of 5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione is characterized by a series of sulfur and carbon atoms. The compound contains a total of 30 bonds, including 16 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 carbonate (-thio) derivative, and 2 sulfides .Physical And Chemical Properties Analysis

5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione has a molecular weight of 294.52 . It is a solid at 20 degrees Celsius . .Aplicaciones Científicas De Investigación

Molecular Conductors

5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione: is utilized in the synthesis of molecular conductors . These materials are of significant interest for their potential to exhibit conductivity similar to metals while maintaining the flexibility and processing advantages of polymers.

Organic Electronics

Due to its unique molecular structure, this compound is a precursor for organic electronic materials . It can be used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are pivotal in advancing flexible electronic displays and low-energy lighting solutions.

Tetrathiafulvalene (TTF) Derivatives

This compound serves as a building block for Tetrathiafulvalene (TTF) derivatives . TTF and its derivatives are known for their role in the creation of charge-transfer salts that are superconductors at low temperatures.

Electroactive Materials

The electroactive properties of 5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione make it suitable for use in electroactive materials . These materials can change shape or size when stimulated by an electric field, making them useful in sensors and actuators.

Photovoltaic Cells

Research indicates potential applications in photovoltaic cells, where this compound could be part of the active layer, contributing to the conversion of solar energy into electricity .

Nonlinear Optical Materials

The compound’s structure suggests possible use in nonlinear optical materials . These materials are essential for various applications, including optical data storage, telecommunications, and laser technology.

Corrosion Inhibitors

Its sulfur-rich heterocyclic rings might confer properties useful as corrosion inhibitors . These are crucial in protecting metals from corrosive processes, extending the life of industrial machinery and infrastructure.

Biomedical Research

While not directly indicated, compounds with similar heterocyclic structures have been explored for biomedical applications, suggesting that 5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione could be investigated for its biological activity and potential medicinal properties .

Mecanismo De Acción

Target of Action

Dithioles often have biological activity and can interact with various enzymes and receptors in the body .

Mode of Action

The sulfur atoms in the dithiole ring could potentially form bonds with certain amino acids in proteins, altering their function .

Biochemical Pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways “5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione” might affect. Dithioles can participate in a variety of chemical reactions, and could potentially affect multiple pathways .

Pharmacokinetics

These properties can be influenced by many factors including the compound’s size, charge, lipophilicity, and the presence of functional groups .

Result of Action

The effects would depend on the compound’s specific targets and mode of action .

Action Environment

The action, efficacy, and stability of “5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .

Propiedades

IUPAC Name |

2-hexyl-[1,3]dithiolo[4,5-d][1,3]dithiole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S5/c1-2-3-4-5-6-7-12-8-9(13-7)15-10(11)14-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWMTOWGAZGYGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1SC2=C(S1)SC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659770 | |

| Record name | 5-Hexyl-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione | |

CAS RN |

202126-51-0 | |

| Record name | 5-Hexyl-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

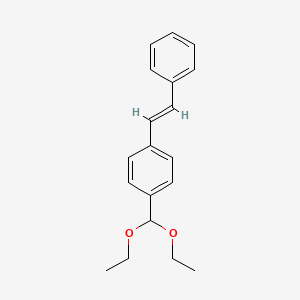

![Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate](/img/structure/B1437216.png)

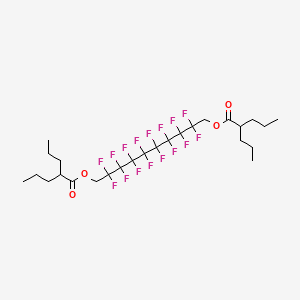

![(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine](/img/structure/B1437217.png)